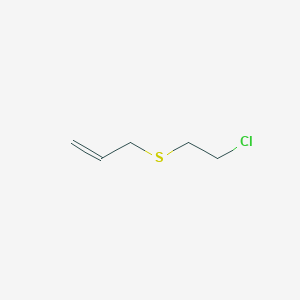

Sulfide, allyl 2-chloroethyl

Description

Contextualization within Thioether and Haloalkyl Sulfide (B99878) Literature

Allyl 2-chloroethyl sulfide belongs to the class of organic compounds known as thioethers or sulfides, which are characterized by a sulfur atom bonded to two organic substituents (R-S-R'). britannica.com Thioethers are analogues of ethers where the oxygen atom is replaced by a sulfur atom. britannica.com They are known for their distinct, often unpleasant, odors; for instance, allyl methyl sulfide is a key contributor to "garlic breath". britannica.com The synthesis of thioethers can be achieved through various methods, including the reaction of thiols with alkyl halides. organic-chemistry.org

Furthermore, the presence of a chlorine atom on the ethyl group places allyl 2-chloroethyl sulfide into the subcategory of haloalkyl sulfides. nih.gov These compounds contain at least one halogen atom attached to an alkyl chain that is also bonded to the sulfur atom. The chloroethyl group, in particular, has been a focus of significant research due to its presence in chemical warfare agents like sulfur mustard (bis(2-chloroethyl) sulfide) and its analogues. wikipedia.orgdtic.milwikipedia.org The reactivity of the carbon-chlorine bond in these molecules is a key aspect of their chemical behavior. dtic.mil

Significance in Contemporary Synthetic Organic Chemistry and Materials Science

The dual functionality of allyl 2-chloroethyl sulfide makes it a potentially useful building block in synthetic organic chemistry. The allyl group can participate in a variety of reactions, including additions and rearrangements, while the chloroethyl group provides a site for nucleophilic substitution. wikipedia.orgorganic-chemistry.org This allows for the introduction of the allylthioethyl moiety into more complex molecular architectures. For instance, allylic sulfides are recognized as valuable synthetic intermediates. researchgate.net

In the realm of materials science, organosulfur compounds are investigated for a range of applications. While specific research on allyl 2-chloroethyl sulfide in materials science is not extensively documented, related compounds offer insights into potential areas of interest. For example, thioethers are used as precursors in the synthesis of various materials, and their oxidation to sulfoxides and sulfones is a common transformation. rsc.org The reactivity of the chloroethyl group also suggests potential applications in surface modification and polymer chemistry. The study of related compounds like 2-chloroethyl ethyl sulfide (CEES), a simulant for sulfur mustard, has led to research on its degradation and adsorption on various materials, which can have implications for developing protective materials and decontamination technologies. rsc.orgacs.org

Table 1: Chemical and Physical Properties of Allyl 2-Chloroethyl Sulfide

| Property | Value |

|---|---|

| Molecular Formula | C5H9ClS nih.gov |

| Molar Mass | 136.64 g/mol nih.gov |

| IUPAC Name | 3-(2-chloroethylsulfanyl)prop-1-ene nih.gov |

| CAS Number | 19155-35-2 nih.gov |

| Monoisotopic Mass | 136.0113492 Da nih.gov |

| Predicted XLogP3 | 2.1 nih.gov |

| Topological Polar Surface Area | 25.3 Ų nih.gov |

| Heavy Atom Count | 7 nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Allyl 2-chloroethyl sulfide nih.gov |

| Allyl methyl sulfide wikipedia.org |

| Bis(2-chloroethyl) sulfide dtic.mil |

| 2-Chloroethyl ethyl sulfide wikipedia.org |

| Divinyl sulfide wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

19155-35-2 |

|---|---|

Molecular Formula |

C5H9ClS |

Molecular Weight |

136.64 g/mol |

IUPAC Name |

3-(2-chloroethylsulfanyl)prop-1-ene |

InChI |

InChI=1S/C5H9ClS/c1-2-4-7-5-3-6/h2H,1,3-5H2 |

InChI Key |

OLEMZWBORONVDW-UHFFFAOYSA-N |

SMILES |

C=CCSCCCl |

Canonical SMILES |

C=CCSCCCl |

Other CAS No. |

19155-35-2 |

Origin of Product |

United States |

Synthetic Methodologies for Allyl 2 Chloroethyl Sulfide

Direct Synthetic Routes

Direct synthetic strategies involve the formation of the central carbon-sulfur bonds by combining appropriate allyl and 2-chloroethyl moieties. These methods are often favored for their straightforwardness and reliance on readily available starting materials.

One of the most fundamental and widely employed methods for constructing thioethers is through nucleophilic substitution (SN2) reactions. masterorganicchemistry.com This approach is analogous to the Williamson ether synthesis and relies on the high nucleophilicity of sulfur anions (thiolates). masterorganicchemistry.comresearchgate.net

The core of this methodology is the reaction between an allylthiolate anion and a halogenated 2-chloroethyl electrophile. The allylthiolate is typically generated in situ by treating allyl mercaptan with a suitable base. The subsequent SN2 reaction with an appropriate chloroethylating agent forms the desired sulfide (B99878).

The general reaction is as follows:

Thiolate Formation: CH₂=CHCH₂SH + Base → CH₂=CHCH₂S⁻ Na⁺ + HB⁺

Alkylation: CH₂=CHCH₂S⁻ Na⁺ + ClCH₂CH₂X → CH₂=CHCH₂SCH₂CH₂Cl + NaX (where X is a leaving group)

Common bases used for deprotonating the thiol include sodium hydride (NaH), sodium ethoxide (NaOEt), or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The choice of the 2-chloroethylating agent is critical; 1,2-dichloroethane (B1671644) or 2-chloroethyl tosylate are suitable electrophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 pathway. thieme-connect.de The weaker basicity of thiolates compared to alkoxides minimizes the competing E2 elimination reactions, making this a highly efficient method for forming the C-S bond. masterorganicchemistry.com

Table 1: Representative Conditions for Thiolate Alkylation

| Thiolate Source | Electrophile | Base | Solvent | Typical Conditions | Ref |

|---|---|---|---|---|---|

| Allyl Mercaptan | 1,2-Dichloroethane | NaH | DMF | Room Temperature | thieme-connect.de |

An alternative direct route utilizes diallyl disulfide as the starting scaffold. This method involves the reductive cleavage of the disulfide (S-S) bond, followed by alkylation of the resulting thiolate.

A notable procedure involves the use of a zinc/dimethylformamide (Zn/DMF) system to promote the cleavage of the S-S bond without requiring a catalyst. researchgate.net The disulfide is treated with zinc dust in DMF, which generates two equivalents of the allylthiolate anion. Subsequent addition of a 2-chloroethyl halide, such as 1-bromo-2-chloroethane, to the reaction mixture results in the formation of allyl 2-chloroethyl sulfide. researchgate.net Researchers have demonstrated that increasing the molar ratio of zinc to disulfide can drive the reaction to completion, which is crucial for simplifying purification, as the product and starting disulfide often have similar polarities. researchgate.net

Table 2: Synthesis via Reductive Cleavage of Diallyl Disulfide

| Disulfide | Cleavage Reagent | Alkylating Agent | Solvent | Conditions | Yield (Analogous Rxn) | Ref |

|---|

Nucleophilic Substitution Strategies for Carbon-Sulfur Bond Formation

Indirect Synthesis via Precursor Transformation

Indirect methods involve the synthesis of a precursor molecule that is then chemically converted into the final allyl 2-chloroethyl sulfide product. These multi-step sequences often allow for greater control over stereochemistry or the introduction of complex functionality.

Allyl sulfides can be generated from the ring-opening reactions of thiirane (B1199164) (episulfide) precursors. researchgate.net The reaction of a 2-(chloroalkyl)thiirane with an organometallic reagent, such as an organolithium compound, can lead to the formation of an allyl sulfide. researchgate.net

For the synthesis of allyl 2-chloroethyl sulfide, a plausible route would involve the reaction of allyl lithium or a related allyl nucleophile with 2-chloroethylthiirane. The nucleophilic attack of the allyl anion on one of the thiirane's ring carbons, followed by rearrangement, would yield the target sulfide. The high reactivity of the strained three-membered thiirane ring makes it susceptible to such ring-opening reactions.

A modern and efficient one-pot synthesis of allyl sulfides has been developed utilizing sulfinate esters and allylsilanes. chemrevlett.com This method proceeds through the formation and subsequent reduction of an alkoxysulfonium intermediate. chemrevlett.comchemrxiv.org

In this approach, a 2-chloroethyl sulfinate ester would be activated with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of allyltrimethylsilane. chemrxiv.org This Pummerer-type activation generates a highly reactive sulfonium (B1226848) intermediate. chemrxiv.org This intermediate is not isolated but is directly reduced in the same pot. The addition of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), successfully reduces the sulfonium salt to the desired allyl 2-chloroethyl sulfide. chemrxiv.orgresearchgate.net A key advantage of this method is its tolerance for various functional groups, including electrophilic moieties like chlorides, which might not be compatible with more traditional organometallic routes. chemrxiv.org

Table 3: One-Pot Synthesis from Sulfinate Esters and Allylsilanes

| Sulfinate Ester | Allyl Source | Activator | Reducing Agent | Key Intermediate | Ref |

|---|

This pathway represents a sophisticated strategy for C-S bond formation, avoiding the use of odorous thiols and offering a high degree of control. chemrevlett.com

Reaction Mechanisms and Chemical Transformations of Allyl 2 Chloroethyl Sulfide

Radical-Mediated Processes

Radical reactions of allyl 2-chloroethyl sulfide (B99878) are typically initiated by light, heat, or a radical initiator. These processes involve the generation of highly reactive radical species that can engage in a variety of transformations, including additions to the double bond and reactions involving the allylic position.

Allyl sulfides are known to act as addition-fragmentation chain transfer (AFCT) agents in radical polymerizations. This process is a form of controlled radical polymerization that allows for the synthesis of polymers with specific end-groups. In the context of allyl 2-chloroethyl sulfide, a propagating radical chain (P•) would add to the sulfur atom, forming a transient intermediate. This intermediate then fragments, cleaving the weak allyl-sulfur bond to release a stable polymer chain and an allylic radical.

The general mechanism for addition-fragmentation involving an allyl sulfide is as follows:

Addition: A propagating radical (P•) adds to the sulfur atom of the allyl sulfide.

Fragmentation: The resulting intermediate fragments, breaking the S-allyl bond to form a stable macromonomer and an allylic radical. The allylic radical can then initiate a new polymer chain.

The efficiency of this process is dependent on the stability of the expelled radical. The allyl radical is stabilized by resonance, which drives the fragmentation step. The incorporation of AFCT agents like allyl sulfides into polymer chains can significantly reduce polymerization-induced shrinkage stress by allowing for network rearrangement.

Table 1: Postulated Steps in Addition-Fragmentation Chain Transfer with Allyl 2-Chloroethyl Sulfide

| Step | Reactants | Intermediate/Products | Description |

| Addition | Polymer Radical (P•) + Allyl 2-Chloroethyl Sulfide | [P-S(Allyl)(CH₂CH₂Cl)]• | The propagating polymer chain adds to the sulfur atom. |

| Fragmentation | [P-S(Allyl)(CH₂CH₂Cl)]• | P-S-CH₂CH₂Cl + Allyl Radical (CH₂=CH-CH₂•) | The intermediate fragments, releasing a resonance-stabilized allyl radical. |

| Re-initiation | Allyl Radical + Monomer (M) | P• | The allyl radical initiates a new polymer chain. |

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that involves the addition of a thiol to an alkene. This reaction can be initiated by radicals or by a nucleophilic mechanism. In the radical-mediated pathway, a thiyl radical (RS•) adds to the double bond of the allyl group in an anti-Markovnikov fashion. This generates a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the chain.

For allyl 2-chloroethyl sulfide, this reaction would typically involve an external thiol reacting with its allyl group. The process is known for its high yields, stereoselectivity, and tolerance to a wide range of functional groups.

The key steps in a radical thiol-ene reaction involving allyl 2-chloroethyl sulfide are:

Initiation: Formation of a thiyl radical (RS•) from a thiol (RSH) using a photoinitiator or thermal initiator.

Propagation:

The thiyl radical adds to the terminal carbon of the allyl group of allyl 2-chloroethyl sulfide.

The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule to form the final product and regenerate the thiyl radical.

This pathway is highly efficient for creating uniform polymer networks and for surface modification.

Table 2: Products of Thiol-Ene Reaction with Allyl 2-Chloroethyl Sulfide

| Reactant Thiol (R-SH) | Product | Reaction Type |

| 3-mercaptopropionic acid | 3-((3-((2-chloroethyl)thio)propyl)thio)propanoic acid | Radical Addition |

| 1-octanethiol | 1-((3-((2-chloroethyl)thio)propyl)thio)octane | Radical Addition |

The allylic C-H bonds in allyl 2-chloroethyl sulfide are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting allylic radical. This makes the allylic position susceptible to hydrogen abstraction by radicals.

Once formed, the allylic radical is a resonance-stabilized species, with the unpaired electron delocalized over the C1 and C3 positions of the allyl group. This delocalization has important implications for subsequent reactions, such as radical-radical coupling or reaction with other molecules, which can lead to a mixture of products. For instance, in the presence of halogens at low concentrations, allylic halogenation can occur in preference to addition at the double bond.

Ionic and Rearrangement Mechanisms

The presence of the sulfur atom and the chloroethyl group allows for a range of ionic reactions, which are often characterized by the participation of the sulfur atom as an internal nucleophile.

The sulfur atom in allyl 2-chloroethyl sulfide can act as a nucleophile, attacking electrophilic centers to form sulfonium (B1226848) ions. A key reaction is the intramolecular attack of the sulfur on the carbon atom bearing the chlorine, which is facilitated by the polarization of the C-Cl bond. This results in the formation of a cyclic sulfonium ion.

This intramolecular cyclization is a key feature of the chemistry of sulfur mustards and their analogues. The resulting cyclic sulfonium ion is a highly reactive intermediate, susceptible to attack by nucleophiles. This process is often much faster than the direct intermolecular reaction of a nucleophile with the primary alkyl chloride.

The reactivity of the sulfonium intermediate is central to the biological activity of related sulfur mustards, which act as powerful alkylating agents. The strained three-membered ring of the episulfonium ion is readily opened by a wide range of nucleophiles.

The enhanced reactivity of the 2-chloroethyl group in this molecule is a classic example of neighboring group participation (NGP), also known as anchimeric assistance. The sulfur atom's lone pair of electrons participates in the substitution of the chloride, leading to a significant rate enhancement compared to a similar compound lacking the sulfur atom (e.g., 1-chloro-4-pentene).

The mechanism involves two consecutive SN2 reactions:

Intramolecular SN2: The sulfur atom acts as an internal nucleophile, displacing the chloride ion and forming a cyclic sulfonium intermediate. This step is typically the rate-determining step.

Intermolecular SN2: An external nucleophile attacks one of the carbon atoms of the strained cyclic sulfonium ion, opening the ring and forming the final product.

Table 3: Comparison of Relative Solvolysis Rates

| Compound | Relative Rate of Hydrolysis | Reason for Rate Difference |

| 1-Chlorobutane | 1 | No neighboring group participation. |

| Allyl 2-Chloroethyl Sulfide | > 600 (estimated based on PhS(CH₂)₂Cl) | Significant rate enhancement due to neighboring group participation by the sulfur atom, leading to the formation of a cyclic sulfonium ion intermediate. |

Sigmatropic Rearrangements in Allyl Sulfide Systems

Allyl sulfide systems, including allyl 2-chloroethyl sulfide, are prone to sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma-bond across a pi-system. The most prominent of these is the cmu.edunih.gov-sigmatropic rearrangement.

The cmu.edunih.gov-sigmatropic rearrangement in allyl sulfides typically proceeds through the formation of a sulfur ylide intermediate. researchgate.netwikipedia.org This ylide can be generated by the reaction of the sulfide with a metal carbene, a process often referred to as the Doyle-Kirmse reaction. researchgate.net The reaction involves the attack of the sulfur atom on the carbene to form the ylide, which then undergoes a concerted cmu.edunih.gov-rearrangement to yield a rearranged sulfide product. nih.govacs.org This process is a powerful tool for carbon-carbon bond formation.

Another important sigmatropic rearrangement observed in related systems is the Mislow-Evans rearrangement, which involves the thermal rearrangement of an allylic sulfoxide (B87167) to a sulfenate ester. researchgate.netwikipedia.org While this is a rearrangement of the corresponding sulfoxide, its prevalence in allyl sulfide chemistry warrants its mention as a potential transformation pathway following oxidation.

The stereoselectivity of cmu.edunih.gov-sigmatropic rearrangements can be high, with a strong preference for the formation of the E-alkene (trans) isomer in the product. wikipedia.org The diastereoselectivity is influenced by the geometry of the double bond and the nature of the substituents. wikipedia.org

Table 1: Key Sigmatropic Rearrangements in Allyl Sulfide Systems

| Rearrangement | Starting Material | Intermediate | Product | Key Features |

| cmu.edunih.gov-Sigmatropic Rearrangement (Doyle-Kirmse) | Allyl sulfide + Metal carbene | Sulfur ylide | Rearranged sulfide | C-C bond formation, often stereoselective. researchgate.netnih.govacs.org |

| Mislow-Evans Rearrangement | Allylic sulfoxide | Cyclic transition state | Sulfenate ester | Involves oxidation of the sulfide prior to rearrangement. researchgate.netwikipedia.org |

Sulfur-Mediated Heterocyclization Pathways

The presence of both a nucleophilic sulfur atom and an electrophilic 2-chloroethyl group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of sulfur-containing heterocycles. These sulfur-mediated heterocyclization pathways are a key feature of the reactivity of allyl 2-chloroethyl sulfide.

One plausible pathway involves the intramolecular nucleophilic attack of the sulfur atom on the carbon bearing the chlorine atom. This would lead to the formation of a cyclic sulfonium salt. Depending on the reaction conditions and the subsequent steps, this intermediate could lead to various five- or six-membered sulfur-containing heterocyclic systems. For instance, the formation of tetrahydrothiophene (B86538) derivatives is a common outcome in the cyclization of related sulfur compounds. nih.gov

Furthermore, the allyl group can participate in cyclization reactions. For example, in the presence of a suitable catalyst, such as palladium, intramolecular Heck-type reactions of related allyl aryl sulfides can lead to the formation of benzo[b]thiophenes. rsc.org While allyl 2-chloroethyl sulfide lacks an aryl group for this specific transformation, analogous palladium-catalyzed cyclizations involving the allyl group are conceivable.

The synthesis of five-membered sulfur heterocycles can also be achieved through various strategies, including the reaction of sulfur-containing precursors with electrophiles. researchgate.net In the case of allyl 2-chloroethyl sulfide, the inherent functionalities allow for diverse cyclization strategies.

Oxidative Transformations

The sulfur atom in allyl 2-chloroethyl sulfide is readily oxidized to form the corresponding sulfoxide and sulfone. These oxidative transformations significantly alter the chemical properties and reactivity of the parent sulfide.

Synthesis of Sulfoxides

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. acs.org A variety of oxidizing agents can be employed for this purpose, with careful control of reaction conditions being crucial to prevent over-oxidation to the sulfone. researchgate.netorganic-chemistry.org

For the oxidation of 2-chloroethyl sulfides, specific methods have been developed. For instance, dimethyl sulfoxide (DMSO) can be used as the oxidant. acs.org Other reagents, such as hydrogen peroxide catalyzed by various metal complexes, are also effective. organic-chemistry.org The use of pseudocyclic benziodoxole triflate has been reported for the efficient and selective oxidation of various sulfides, including 2-chloroethyl phenyl sulfide, to the corresponding sulfoxide. arkat-usa.org The selective oxidation of bis(2-chloroethyl) sulfide (sulfur mustard) to its less toxic sulfoxide is a critical area of research, and many of the developed methods are applicable to allyl 2-chloroethyl sulfide. researchgate.net

Table 2: Selected Reagents for the Oxidation of Sulfides to Sulfoxides

| Oxidizing Agent/System | Substrate Example | Key Features | Reference(s) |

| Dimethyl sulfoxide (DMSO) | 2-Chloroethyl sulfides | Utilizes DMSO as the oxidant. | acs.org |

| Hydrogen Peroxide (H₂O₂) with catalyst | Various sulfides | Catalyst controls selectivity. | organic-chemistry.org |

| Benziodoxole triflate | 2-Chloroethyl phenyl sulfide | Efficient and selective, avoids over-oxidation. | arkat-usa.org |

| Halogen Derivatives | Various sulfides | Can be selective, but over-oxidation is possible. | researchgate.net |

Formation of Sulfones

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or under more forcing conditions, leads to the formation of the corresponding sulfone. organic-chemistry.org Sulfones are generally stable compounds with distinct chemical properties compared to sulfides and sulfoxides. jchemrev.com

A range of reagents can be used to convert sulfides directly to sulfones, including excess hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org For example, various aromatic and aliphatic sulfides are selectively oxidized to sulfones using 30% H₂O₂ in the presence of a recyclable silica-based tungstate (B81510) catalyst. organic-chemistry.org The oxidation of bis(2-chloroethyl) sulfide to its sulfone, known as mustard sulfone, is also well-documented. wikipedia.org These methods are generally applicable to allyl 2-chloroethyl sulfide.

Table 3: Selected Reagents for the Oxidation of Sulfides to Sulfones

| Oxidizing Agent/System | Substrate Example | Key Features | Reference(s) |

| Hydrogen Peroxide (H₂O₂) with catalyst | Various sulfides | Stronger conditions or different catalysts than for sulfoxides. | organic-chemistry.orgorganic-chemistry.org |

| Permanganate | Various sulfides | Powerful oxidizing agent. | organic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | β-Piperidinoethylsulfides | Can lead to further reactions. | organic-chemistry.org |

Other Distinctive Reactivity Patterns

Beyond the aforementioned transformations, the unique combination of functional groups in allyl 2-chloroethyl sulfide gives rise to other notable reactivity patterns, particularly in its interactions with metal species.

Interactions with Metal Carbenes and Ylide Generation

As mentioned in the context of sigmatropic rearrangements, the reaction of allyl sulfides with metal carbenes is a facile method for the generation of sulfur ylides. bristol.ac.uknih.gov This process is a cornerstone of the Doyle-Kirmse reaction. The sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic metal carbene to form a sulfonium ylide intermediate. cmu.edunih.gov

The generation of these ylides is not limited to rhodium and copper catalysts; other transition metals can also be employed. The stability and subsequent reactivity of the generated ylide depend on the nature of the sulfide, the carbene, and the metal catalyst. bristol.ac.uk This reactivity provides a powerful platform for the synthesis of complex molecules through subsequent rearrangements or other transformations. nih.gov

Theoretical and Computational Chemistry of Allyl 2 Chloroethyl Sulfide

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis performed on allyl ethyl sulfide (B99878) highlights the significance of hyperconjugative interactions. illinois.edu These interactions involve the lone pairs on the sulfur atom and the antibonding orbitals of the adjacent organic side chains. Such interactions are critical in determining the conformational preferences and the electronic distribution within the molecule. nih.govdntb.gov.ua For allyl 2-chloroethyl sulfide, similar interactions between the sulfur lone pairs and the σ* orbitals of the C-C and C-Cl bonds in the chloroethyl group, as well as the π* orbital of the allyl group's C=C bond, are expected to be significant.

The allyl group itself contributes a π-system that can be analyzed using molecular orbital theory. The π molecular orbitals of the allyl group are delocalized over the three carbon atoms, influencing the molecule's reactivity, particularly in reactions involving the double bond.

A summary of key electronic and structural parameters, drawn from computational studies of analogous molecules, is presented in Table 1.

| Parameter | Description | Predicted Value/Observation for Analogous Molecules |

| S-C Bond Lengths | The distances between the sulfur atom and the adjacent carbon atoms. | Typical for alkyl sulfides. |

| C-S-C Bond Angle | The angle formed by the carbon-sulfur-carbon bonds. | Expected to be smaller than the ideal tetrahedral angle due to the nature of the sulfur atom. |

| Hybridization at S | The nature of the atomic orbitals of sulfur involved in bonding. | Shows a decrease in sp³ character compared to oxygen in ethers. nih.govdntb.gov.ua |

| Key Interactions | Dominant electronic interactions influencing stability. | Interactions between sulfur lone pairs and antibonding orbitals of the side chains are crucial. nih.govdntb.gov.uaillinois.edu |

Mechanistic Insights through Quantum-Chemical Calculations

Quantum-chemical calculations have been instrumental in elucidating the reaction mechanisms of chloroethyl sulfides, particularly their hydrolysis. The presence of the sulfur atom adjacent to the chloroethyl group enables a neighboring group participation mechanism.

Studies on the hydrolysis of 2-chloroethyl ethyl sulfide (CEES) and the more potent chemical warfare agent, sulfur mustard (bis(2-chloroethyl)sulfide), have shown that the initial step involves an intramolecular cyclization. researchgate.netacs.org The sulfur atom acts as an internal nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion. This results in the formation of a highly reactive cyclic episulfonium ion intermediate. researchgate.net

Intramolecular Cyclization: The sulfur atom attacks the β-carbon, leading to the formation of a three-membered episulfonium cation and a chloride ion. researchgate.net

Nucleophilic Attack: The episulfonium ion is then susceptible to nucleophilic attack. In an aqueous environment, water molecules can attack the carbon atoms of the ring, leading to the opening of the ring and the formation of a hydroxyethyl (B10761427) sulfide.

Theoretical calculations have been employed to study the energetics of these reaction pathways. For sulfur mustard, high-level computational studies have determined the enthalpies and free energies for various decomposition pathways, indicating that C-C and C-S bond cleavages are the preferable routes in non-catalytic thermal decomposition at high temperatures. acs.org The hydrolysis of CEES has been shown to proceed via an SN1 mechanism involving the sulfonium (B1226848) ion intermediate. osti.gov

The formation of sulfonium salts as products during the hydrolysis of CEES has also been investigated, and these salts can influence the reaction kinetics, causing a deviation from simple first-order behavior. nih.gov

Conformational Analysis and Energetics

The flexibility of the allyl and 2-chloroethyl groups in allyl 2-chloroethyl sulfide gives rise to a complex conformational landscape. Computational studies on the analogous molecule, allyl ethyl sulfide (AES), have identified a number of stable conformers. nih.govdntb.gov.uaillinois.edu

Density functional theory (DFT) calculations on AES have predicted the existence of multiple unique conformers within a relatively small energy window. nih.govdntb.gov.ua These conformers differ in the dihedral angles around the C-S and C-C bonds. The relative energies of these conformers are determined by a delicate balance of steric and electronic effects, including the hyperconjugative interactions mentioned earlier.

For allyl ethyl sulfide, computational studies have identified several low-energy conformers, with the energy differences between them being quite small. nih.govdntb.gov.ua This suggests that at room temperature, the molecule exists as a mixture of several conformers. The most stable conformers are characterized by specific orientations of the allyl and ethyl groups that maximize stabilizing electronic interactions and minimize steric repulsion.

The table below, based on findings for allyl ethyl sulfide, illustrates the type of data obtained from conformational analysis. The labels for the conformers are based on the dihedral angles of the molecular backbone.

| Conformer (of Allyl Ethyl Sulfide) | Relative Energy (kJ/mol) | Key Dihedral Angles |

| Conformer I | 0.00 | Specific orientations of the allyl and ethyl groups leading to maximum stability. |

| Conformer II | > 0 | A different spatial arrangement of the alkyl chains. |

| Conformer III | > 0 | Another distinct low-energy conformation. |

Note: The relative energies and specific dihedral angles are highly dependent on the level of theory used in the calculations. The data presented is illustrative of the expected conformational complexity based on studies of allyl ethyl sulfide. nih.govdntb.gov.ua

Interconversion pathways between these conformers can also be modeled computationally, providing insights into the dynamics of the molecule and the energy barriers for rotation around the single bonds. illinois.edu

Advanced Applications and Research Frontiers Involving Allyl 2 Chloroethyl Sulfide

Contribution to Polymer Chemistry and Materials Science

The allyl sulfide (B99878) functional group is at the forefront of developing next-generation polymers with dynamic properties. Its ability to participate in radical-mediated processes allows for the creation of adaptable and degradable materials.

Covalent Adaptable Networks (CANs) are a class of crosslinked polymers that can rearrange their network topology through reversible covalent bond exchange, enabling properties like self-healing, malleability, and stress relaxation. nih.gov The allyl sulfide moiety is a key functional group for creating CANs based on the radical-mediated addition-fragmentation chain transfer (AFT) mechanism. nih.govrsc.org

When a radical is introduced into a polymer network containing allyl sulfide linkages, it can add to the allyl double bond. The resulting intermediate radical can then fragment, cleaving a carbon-sulfur bond to release a new thiyl radical and form a new double bond. nih.govpstc.org This sequence of events allows for the scission and reformation of crosslinks, enabling the polymer network to adapt and dissipate stress without suffering permanent degradation. nih.gov

Research has demonstrated that incorporating allyl sulfide moieties into polymer resins, such as those used in dental materials, can significantly reduce polymerization shrinkage stress. nih.gov This stress reduction is directly proportional to the concentration of the allyl sulfide component. nih.gov For instance, replacing a stable propyl sulfide with a dynamic allyl sulfide in model resins allows the network to rearrange and relax, a property crucial for improving the durability of dental restorations. nih.gov The presence of the allyl sulfide functionality was shown to reduce shrinkage stress by up to 75% in certain formulations. nih.gov

| System Composition | Control (Propyl Sulfide) | Low Allyl Sulfide Conc. | High Allyl Sulfide Conc. |

| Relative Stress Reduction | 0% | ~20% | up to 75% |

This table illustrates the effect of allyl sulfide concentration on polymerization stress relaxation in model dental resins, as described in related research. nih.gov

Monomers containing an allyl sulfide core and reactive end groups like acrylates can be synthesized and incorporated into various polymer networks. google.comrsc.org The compound Allyl 2-Chloroethyl Sulfide, with its intrinsic allyl sulfide group, represents a potential synthon for designing such advanced CANs.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. rsc.org The mechanism relies on a chain transfer agent (RAFT agent) to mediate the polymerization. Thiocarbonylthio compounds, such as trithiocarbonates and dithioesters, are common RAFT agents, but allyl sulfides also play a crucial role in AFT processes, which are a subset of RAFT. rsc.org

While the thiyl radicals released from allyl sulfides during radical ring-opening polymerization (rROP) are typically difficult to reversibly deactivate, control can be achieved by copolymerizing them with vinyl monomers under RAFT conditions. d-nb.infochinesechemsoc.org This compatibility allows for the creation of well-defined block copolymers. d-nb.info Therefore, Allyl 2-Chloroethyl Sulfide could theoretically be employed as a monomer or comonomer in RAFT polymerizations, where the allyl group would participate in the AFT process to control polymer growth, and the chloroethyl group would be available for post-polymerization modification.

A primary challenge in polymer science, particularly for biomedical applications, is the design of materials that can degrade under specific conditions. Radical ring-opening polymerization (rROP) of cyclic monomers is a leading strategy for introducing degradable linkages into the backbones of otherwise stable vinyl polymers. rsc.org

Cyclic allylic sulfide (CAS) lactones are a prominent class of monomers used for this purpose. rsc.org During radical polymerization, the ring system opens, incorporating a thioester or ester linkage into the polymer backbone. Current time information in Bangalore, IN.chemrxiv.org These linkages can later be cleaved through hydrolysis or other targeted chemical reactions, leading to the degradation of the polymer chain.

The degradation rates of these polymers can be precisely tuned by modifying the structure of the CAS lactone monomer. Current time information in Bangalore, IN. For example, introducing different substituents on the lactone ring alters the stability of the resulting ester in the polymer backbone, leading to a controllable degradation profile. nih.govCurrent time information in Bangalore, IN. Although Allyl 2-Chloroethyl Sulfide is not a cyclic lactone itself, the principles derived from CAS chemistry highlight the utility of the allyl sulfide moiety in creating polymers with designed degradability. The fundamental chemistry of the allyl sulfide group's involvement in ring-opening demonstrates its potential for incorporation into other polymer architectures where controlled degradation is desired.

Utility as a Versatile Synthetic Intermediate

Beyond polymer science, the distinct reactivity of its two functional ends makes Allyl 2-Chloroethyl Sulfide a valuable building block in multi-step organic synthesis.

Allylic sulfides are recognized as important intermediates in the synthesis of complex natural products and other organic molecules. rsc.org The dual functionality of Allyl 2-Chloroethyl Sulfide—an allyl group amenable to a wide range of transformations (e.g., olefin metathesis, epoxidation, rearrangement) and a primary alkyl chloride that is a handle for nucleophilic substitution—makes it a versatile precursor.

For example, the α-chloro sulfide moiety is a known electrophile used to generate allylic sulfides, which are then carried forward in synthetic sequences. nih.gov Conversely, the chloroethyl group in Allyl 2-Chloroethyl Sulfide can readily react with various nucleophiles (e.g., amines, thiols, azides) to append new functionalities or link to other molecular scaffolds. This bifunctionality allows it to serve as a linchpin, connecting different parts of a complex target molecule.

One of the most powerful applications of allylic sulfides in organic synthesis is in directing stereoselective reactions. rsc.org This is typically achieved by first oxidizing the sulfide to a chiral sulfoxide (B87167) using an asymmetric oxidant. This sulfoxide then acts as a chiral auxiliary, controlling the stereochemical outcome of subsequent reactions.

A primary example is the nih.govrsc.org-sigmatropic rearrangement of sulfonium (B1226848) ylides, also known as the Doyle-Kirmse reaction. rsc.org This reaction proceeds through a highly organized, five-membered, envelope-like transition state, which allows for the efficient transfer of chirality from the sulfur atom to a newly formed carbon-carbon bond, yielding homoallylic sulfides with high stereoselectivity. rsc.orgacs.org

General Scheme for Stereoselective nih.govrsc.org-Sigmatropic Rearrangement:

Recent advances have also demonstrated iridium-catalyzed asymmetric allylation of thioesters to generate structurally important chiral β-hydroxy allylic sulfides with excellent enantioselectivity. rsc.org These methods underscore the value of the allylic sulfide framework, as found in Allyl 2-Chloroethyl Sulfide, as a starting point for constructing complex chiral molecules.

Novel Catalytic and Transformation Systems

The unique bifunctional nature of allyl 2-chloroethyl sulfide, containing both a reactive allyl group and a 2-chloroethyl sulfide moiety, positions it as a versatile substrate for a variety of catalytic and chemical transformations. Research into its reactivity has explored pathways to leverage these functional groups for the synthesis of new monomers and specialized chemical structures. Early investigations laid the groundwork for understanding its transformation potential, while modern catalytic methods offer new avenues for its application.

One of the foundational transformations investigated involves the dehydrochlorination of allyl 2-chloroethyl sulfide to produce allyl vinyl sulfide. rsc.org This elimination reaction targets the 2-chloroethyl group, converting it into a vinyl group, thereby creating a new monomer with distinct properties for polymerization.

A notable early study on this transformation was documented in a 1954 report from the Wright Air Development Center, which detailed the synthesis and subsequent reactions of various monomeric materials. In this research, the preparation of allyl vinyl sulfide was attempted from allyl 2-chloroethyl sulfide. The reaction involved refluxing allyl 2-chloroethyl sulfide with a sodium hydroxide (B78521) solution. The intended transformation is depicted in the following reaction scheme:

Reaction Scheme: Dehydrochlorination of Allyl 2-Chloroethyl Sulfide

Allyl 2-chloroethyl sulfide reacts with sodium hydroxide to yield allyl vinyl sulfide, sodium chloride, and water.

The experimental parameters for this transformation are summarized in the table below, based on the findings from the 1954 report.

Table 1: Experimental Conditions for the Attempted Synthesis of Allyl Vinyl Sulfide

| Parameter | Value |

|---|---|

| Reactant | Allyl 2-chloroethyl sulfide |

| Reagent | 15% Sodium Hydroxide Solution |

| Solvent | Dioxane |

| Temperature | Reflux |

| Reaction Time | 1.5 hours (post-addition) |

| Observation | Separation of solid salt from the reaction mixture. |

Data sourced from the Wright Air Development Center Technical Report 54-264. rsc.org

While the report notes the separation of salt, indicating that a reaction occurred, it also states that upon distillation and addition to water, no insoluble oil (the expected allyl vinyl sulfide) separated. rsc.org This suggests that while the dehydrochlorination was attempted, the isolation of the desired product under these specific conditions was not successful, potentially due to polymerization or other side reactions.

Modern synthetic chemistry offers a plethora of catalytic systems that could be applied to achieve such transformations with higher efficiency and selectivity. For instance, the dehydrohalogenation of alkyl halides is often facilitated by phase-transfer catalysts or stronger, non-nucleophilic bases to minimize side reactions.

Furthermore, the allyl group within allyl 2-chloroethyl sulfide opens the door to a wide range of catalytic transformations. Modern organometallic catalysis, particularly with transition metals like palladium, nickel, and ruthenium, has revolutionized the functionalization of allylic compounds. For example, ruthenium-based catalysts are known to be effective in olefin metathesis reactions involving allyl sulfides. This could potentially allow for cross-metathesis reactions of allyl 2-chloroethyl sulfide with other olefins to create more complex molecular architectures.

The following table outlines potential modern catalytic transformations that could be applied to allyl 2-chloroethyl sulfide based on established reactivity of similar compounds.

Table 2: Potential Modern Catalytic Transformations for Allyl 2-Chloroethyl Sulfide

| Transformation Type | Catalyst Class | Potential Product Feature |

|---|---|---|

| Cross-Metathesis | Ruthenium-based (e.g., Grubbs' catalysts) | Elongated or functionalized side chains |

| Allylic Substitution | Palladium-based | Introduction of nucleophiles at the allylic position |

| Hydrothiolation | Rhodium or Iridium-based | Addition of thiols across the double bond |

| C-S Cross-Coupling | Nickel or Copper-based | Formation of new carbon-sulfur bonds |

These modern catalytic approaches represent significant frontiers in the application of allyl 2-chloroethyl sulfide, moving beyond its historical use as a precursor in early polymer chemistry to a potential building block in contemporary organic synthesis.

Future Research Directions and Emerging Paradigms for Allyl 2 Chloroethyl Sulfide

Development of Green Chemistry Approaches for Synthesis

The synthesis of Allyl 2-chloroethyl sulfide (B99878) and related allylic sulfides is undergoing a significant transformation, driven by the principles of green chemistry. Future research is intensely focused on developing environmentally benign, efficient, and economically viable synthetic routes that minimize waste and avoid hazardous reagents.

Traditional methods for synthesizing allylic sulfides often involve harsh conditions and the use of toxic solvents and catalysts. Emerging research, however, points towards several promising green alternatives. One such approach is the use of water as a recyclable reaction medium, a significant departure from volatile organic solvents. For instance, an environmentally benign method for the synthesis of aryl sulfides has been developed using water, mediated by a surfactant to facilitate the reaction between arenes and allyl sulfides. nih.govacs.org Another innovative and sustainable approach involves catalyst- and additive-free reactions. Research has demonstrated the successful synthesis of allylic sulfones from 1,3-dienes and sulfinic acids at room temperature in the absence of any catalyst, showcasing a highly atom-economical and green process. mdpi.com

Furthermore, the use of less toxic and more sustainable reagents is a key focus. Indium-promoted synthesis of allyl sulfides in aqueous media offers a novel and milder alternative to traditional methods that require strictly anhydrous conditions and inert atmospheres. tandfonline.com Similarly, the use of samarium-bismuth trichloride (B1173362) (Sm-BiCl3) systems in aqueous media for the reaction of allyl bromides with disulfides presents another green pathway to allyl sulfides. rsc.org

Biocatalysis is also emerging as a powerful tool for the green synthesis of allylic sulfides. Engineered myoglobin (B1173299) variants have been shown to catalyze the Doyle-Kirmse reaction, a carbon-carbon bond-forming reaction, to produce allylic sulfides with high efficiency and enantioselectivity. nih.govresearchgate.net This biocatalytic approach offers the potential for highly selective and sustainable synthesis under mild conditions. Additionally, cytochrome P450 enzymes have been engineered to perform asymmetric sulfimidation followed by a nih.govmdpi.com-sigmatropic rearrangement to produce enantioenriched allylic amines, a process that could be adapted for the synthesis of functionalized allylic sulfides. nih.gov

The table below summarizes various green synthesis approaches applicable to allylic sulfides.

| Green Chemistry Approach | Key Features | Relevant Research Findings |

| Aqueous Media Synthesis | Utilizes water as a solvent, reducing reliance on volatile organic compounds. | Phenyliodine(III) bis(trifluoroacetate) (PIFA)-mediated synthesis of aryl sulfides in water using a surfactant. nih.govacs.org |

| Catalyst-Free Synthesis | Reactions proceed without the need for metal catalysts or additives, improving atom economy. | Catalyst- and additive-free synthesis of allylic sulfones from 1,3-dienes and sulfinic acids. mdpi.com |

| Indium-Promoted Synthesis | Employs indium metal in aqueous media, avoiding harsh reaction conditions. | Reaction of allyl bromides with sodium alkyl thiosulfates in the presence of indium. tandfonline.com |

| Biocatalysis | Utilizes enzymes to catalyze reactions with high selectivity and under mild conditions. | Myoglobin-catalyzed Doyle-Kirmse reaction for the synthesis of allylic and allenyl sulfides. nih.govresearchgate.net |

| Electrochemical Synthesis | Uses electricity to drive reactions, avoiding chemical oxidants and reductants. | Electrochemical synthesis of allyl sulfones from allyl trifluoroborates. rsc.org |

Exploration of Unconventional Reactivity Modes

Beyond its traditional reactions, future research is set to explore the unconventional reactivity of Allyl 2-chloroethyl sulfide, unlocking new synthetic possibilities. The unique combination of the allyl group and the chloroethyl sulfide moiety allows for a range of novel transformations that are not readily accessible with simpler molecules.

One area of significant interest is the exploration of radical reactions. Novel radical-chain desulfurization reactions of allylic sulfides have been investigated, offering new routes to carbon-carbon bond formation. ucl.ac.uk The allyl group can act as a radical acceptor, while the sulfide can undergo fragmentation, leading to diverse products. The addition-fragmentation chain transfer (AFCT) properties of the allyl sulfide functionality are particularly noteworthy. This mechanism provides a pathway for network rearrangement in polymers, which can be harnessed to reduce polymerization-induced stress. nih.gov

The Doyle-Kirmse reaction, a nih.govmdpi.com-sigmatropic rearrangement of a sulfur ylide generated from an allylic sulfide and a diazo compound, represents another avenue for unconventional reactivity. nih.govresearchgate.net This reaction allows for the stereoselective formation of new carbon-carbon bonds and the synthesis of complex homoallylic sulfides. Visible-light-mediated Doyle-Kirmse reactions have also been developed, offering a greener alternative to traditional metal-catalyzed processes. nih.gov

Furthermore, the development of novel catalytic systems is enabling new modes of reactivity. For example, bioinspired molybdenum and tungsten dithiolene catalysts have been used for the selective oxidation of 2-chloroethyl ethyl sulfide (CEES), a simulant for sulfur mustard. chemrxiv.org Interestingly, under these conditions, allyl ethyl sulfide was observed to undergo an unusual cyclization to form thiane (B73995) 1-oxide, highlighting the potential for unexpected and valuable transformations. chemrxiv.org

The table below details some of the unconventional reactivity modes being explored for allylic sulfides.

| Reactivity Mode | Description | Potential Applications |

| Radical Reactions | Involves the generation and reaction of radical intermediates, leading to novel bond formations and rearrangements. | Synthesis of complex organic molecules and development of self-healing polymers. ucl.ac.uknih.gov |

| Doyle-Kirmse Reaction | A nih.govmdpi.com-sigmatropic rearrangement of a sulfur ylide to form a new carbon-carbon bond. | Stereoselective synthesis of homoallylic sulfides and other complex chiral molecules. nih.govresearchgate.net |

| Visible-Light-Mediated Reactions | Utilizes visible light to initiate chemical transformations, offering a greener and more controlled approach. | Environmentally friendly synthesis of complex organic compounds. nih.gov |

| Catalytic Cyclization | The use of specific catalysts to induce the formation of cyclic structures from acyclic precursors. | Synthesis of novel heterocyclic compounds with potential biological activity. chemrxiv.org |

| Pummerer Reactions | The reaction of a sulfoxide (B87167) with an activating agent to form an electrophilic thionium (B1214772) ion, which can then be trapped by a nucleophile. | Synthesis of α-functionalized sulfides and other sulfur-containing compounds. acs.org |

Integration into Multifunctional Material Design

The unique bifunctionality of Allyl 2-chloroethyl sulfide makes it an ideal candidate for integration into the design of multifunctional materials. The allyl group provides a site for polymerization or crosslinking, while the 2-chloroethyl sulfide moiety can impart specific chemical or physical properties to the resulting material.

A significant area of research is the use of allylic sulfides in the development of advanced polymers. For instance, monomers containing an allyl sulfide core have been synthesized and used to create covalent adaptable networks. google.com These materials can exhibit dynamic properties, such as stress relaxation and self-healing, due to the reversible nature of the addition-fragmentation chain transfer of the allyl sulfide group. nih.gov This allows for the creation of robust materials that can adapt to their environment and repair damage.

Furthermore, cyclic allyl sulfide lactones have been copolymerized with various methacrylates and methacrylamides to create polymers with tunable degradation rates. acs.org The inclusion of the allyl sulfide lactone introduces ester linkages into the polymer backbone, which can be hydrolyzed under specific conditions. The rate of degradation can be controlled by modifying the structure of the cyclic monomer. acs.org This approach is particularly promising for biomedical applications, where biodegradable materials are required for drug delivery and tissue engineering.

Allyl 2-chloroethyl sulfide can also be used as a crosslinking agent in the production of acrylic rubbers. google.com The allyl group can participate in the polymerization process, while the chloroethyl group can react with other functional groups to form crosslinks, thereby improving the mechanical properties and chemical resistance of the rubber. The ability of the chloroethyl group to undergo nucleophilic substitution also opens up possibilities for post-polymerization modification, allowing for the introduction of other functional groups to create materials with tailored properties.

The table below highlights the potential applications of Allyl 2-chloroethyl sulfide in multifunctional material design.

| Application Area | Role of Allyl 2-Chloroethyl Sulfide | Resulting Material Properties |

| Covalent Adaptable Networks | Monomer with a core allyl sulfide structure. | Stress relaxation, self-healing, and adaptability. nih.govgoogle.com |

| Degradable Polymers | Copolymerized as a cyclic allyl sulfide lactone. | Tunable degradation rates for biomedical applications. acs.org |

| Crosslinking Agent | Crosslinks polymer chains in acrylic rubbers. | Improved mechanical strength and chemical resistance. google.com |

| Functional Coatings | Can be incorporated into polymer coatings to provide specific surface properties. | Enhanced adhesion, chemical resistance, or stimuli-responsiveness. |

| Sensor Materials | The sulfide moiety can interact with specific analytes, enabling its use in chemical sensors. | Selective detection of target molecules. |

Q & A

Q. What are the key physicochemical properties of allyl 2-chloroethyl sulfide, and how do they influence experimental design?

Answer: Allyl 2-chloroethyl sulfide (CAS 693-07-2) has a molecular formula of C₄H₉ClS and a molecular weight of 124.632 g/mol. Its structure includes a reactive sulfide group and a chloroethyl chain, which contribute to its electrophilic reactivity. Key properties include:

| Property | Value/Description | Relevance to Research Design |

|---|---|---|

| Molecular Weight | 124.632 g/mol | Determines molar calculations |

| Reactivity | Electrophilic sulfide | Influences synthesis of derivatives |

| Sensitivity to Moisture | Hydrolyzes in humid conditions | Requires anhydrous storage conditions |

These properties necessitate careful handling in inert atmospheres and avoidance of aqueous environments during synthesis .

Q. What safety protocols are critical when handling allyl 2-chloroethyl sulfide in laboratory settings?

Answer: Key safety measures include:

- Personal Protective Equipment (PPE):

- Gloves: Fluoropolymer (0.7 mm thickness, >480 min breakthrough time) or chloroprene (0.6 mm, >30 min) .

- Respiratory Protection: NIOSH/CEN-certified respirators with ABEK filters if vapor concentrations exceed safe limits .

- Storage: Inert gas storage in sealed, dry containers to prevent hydrolysis .

- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid drainage systems .

Methodological adherence to these protocols minimizes exposure risks and ensures reproducible results.

Advanced Research Questions

Q. How can catalytic systems optimize the aerobic oxygenation of allyl 2-chloroethyl sulfide, and what mechanistic insights guide catalyst selection?

Answer: Diruthenium catalysts (e.g., Ru₂(OAc)₄Cl) enhance oxygenation efficiency by stabilizing peroxo intermediates. Key factors include:

- Catalyst Design: Electron-deficient ligands improve sulfide activation.

- Reaction Conditions: Aerobic environments at 25–40°C yield sulfoxide/sulfone products selectively .

- Mechanistic Pathway:

- Step 1: Sulfide coordination to Ru center.

- Step 2: O₂ insertion via radical intermediates.

Optimization requires kinetic studies (e.g., GC monitoring) and DFT calculations to map transition states .

Q. How should researchers resolve contradictions in IL6 expression data induced by allyl 2-chloroethyl sulfide exposure?

Answer: Evidence shows conflicting IL6 responses:

- Increased IL6 mRNA (via NF-κB activation) .

- Decreased IL6 Protein (post-translational modifications or oxidative stress) .

Methodological Approaches:

- Time-Course Experiments: Track mRNA/protein levels at multiple timepoints.

- Inhibitor Studies: Use antioxidants (e.g., acetylcysteine) to isolate redox-dependent pathways.

- Proteomic Profiling: Identify degradation markers (e.g., ubiquitination).

Such strategies clarify whether discrepancies arise from transcriptional vs. post-transcriptional regulation .

Q. What regulatory and ethical considerations apply to research on allyl 2-chloroethyl sulfide, given its structural similarity to restricted compounds?

Answer:

- Regulatory Compliance: Bis(2-chloroethyl)sulfide (sulfur mustard) is listed under the Rotterdam Convention, requiring prior informed consent for international transport . While allyl 2-chloroethyl sulfide is distinct, researchers must:

- Documentation: Justify non-weapon applicability in ethics reviews.

- Safety Audits: Align with Chemical Weapons Convention (CWC) guidelines.

- Ethical Reporting: Disclose analytical methods and risk assessments to institutional biosafety committees .

Q. What analytical best practices ensure accurate subsampling of allyl 2-chloroethyl sulfide in particulate mixtures?

Answer:

- Sampling Plan: Use stratified random sampling to account for heterogeneity .

- Subsampling Tools: Quartz grinders minimize contamination.

- Error Mitigation:

- Calculate sampling errors (sFE) using incremental protocols.

- Validate with spike-recovery experiments.

Documentation of these steps in peer-reviewed appendices enhances reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.